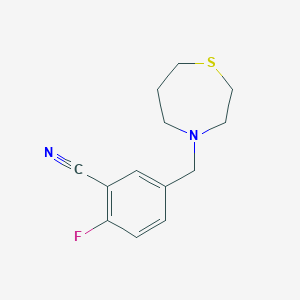
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile, also known as FTM, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FTM belongs to a class of compounds known as benzamides, which have been shown to have a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer activity, and its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, this compound also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile. One direction is to further investigate the mechanism of action of this compound, and to identify the specific enzymes and signaling pathways that are targeted by this compound. Another direction is to study the potential of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could investigate the potential of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer activity.
Synthesemethoden
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 2-fluoro-5-nitrobenzonitrile with 1,4-thiazepan-4-ylmethylamine in the presence of a reducing agent. The resulting compound is then purified using column chromatography. Other synthesis methods include the reaction of 2-fluoro-5-chlorobenzonitrile with 1,4-thiazepan-4-ylmethylamine in the presence of a base, and the reaction of 2-fluoro-5-aminobenzonitrile with 1,4-thiazepan-4-ylmethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile has been studied extensively for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have potent anti-inflammatory effects, and has been studied as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-cancer activity, and has been studied as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
2-fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2S/c14-13-3-2-11(8-12(13)9-15)10-16-4-1-6-17-7-5-16/h2-3,8H,1,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQNUVUAOSYEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6630051.png)
![4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B6630054.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6630055.png)
![(2-Fluoro-4-methoxyphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6630056.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide](/img/structure/B6630064.png)
![2-[(4-Bromo-3-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B6630074.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6630089.png)
![4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B6630096.png)
![3-fluoro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-methylbenzamide](/img/structure/B6630104.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-imidazol-1-ylpropanamide](/img/structure/B6630111.png)
![2-cyclopropyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine](/img/structure/B6630117.png)
![4-Fluoro-2-[[methyl(thiolan-3-yl)amino]methyl]benzonitrile](/img/structure/B6630126.png)
![2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide](/img/structure/B6630156.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B6630158.png)
